1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea
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Overview
Description
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using a suitable sulfonyl chloride reagent under basic conditions.
Urea Formation: The final step involves the reaction of the sulfonylated tetrahydroquinoline with p-tolyl isocyanate to form the desired urea derivative
Chemical Reactions Analysis
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects
Mechanism of Action
The mechanism of action of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea can be compared with other urea derivatives such as:
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea: Contains an ethylsulfonyl group.
1-(1-(Butylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea: Features a butylsulfonyl group
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-13-27(25,26)23-12-4-5-16-8-11-18(14-19(16)23)22-20(24)21-17-9-6-15(2)7-10-17/h6-11,14H,3-5,12-13H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYEZFWQHWFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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